molecular formula C18H21N3O3 B14443465 N-(Benzyloxy)-L-alanyl-N-phenylglycinamide CAS No. 73376-17-7

N-(Benzyloxy)-L-alanyl-N-phenylglycinamide

Cat. No.: B14443465
CAS No.: 73376-17-7
M. Wt: 327.4 g/mol
InChI Key: YQGBMUDUCOODKJ-AWEZNQCLSA-N
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Description

N-(Benzyloxy)-L-alanyl-N-phenylglycinamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group attached to the L-alanine moiety and a phenylglycinamide group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)-L-alanyl-N-phenylglycinamide typically involves the coupling of benzyloxy-L-alanine with phenylglycinamide. This can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, ensuring high yield and purity. The use of protective groups and purification methods such as high-performance liquid chromatography (HPLC) are essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide can undergo oxidation reactions at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the amide bond can yield the corresponding amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.

Medicine: this compound has potential applications in drug development. Its unique structure can be modified to create analogs with improved pharmacological properties. It may also serve as a lead compound in the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(Benzyloxy)-L-alanyl-N-phenylglycinamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amide bond can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-(Benzyloxycarbonyl)-L-alanine: Similar in structure but with a benzyloxycarbonyl group instead of a benzyloxy group.

    N-(Benzyloxycarbonyl)-L-serine: Contains a serine moiety instead of alanine.

    N-(Benzyloxycarbonyl)-L-proline: Features a proline moiety, offering different reactivity and biological properties.

Uniqueness: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity

Properties

CAS No.

73376-17-7

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

(2S)-N-(2-anilino-2-oxoethyl)-2-(phenylmethoxyamino)propanamide

InChI

InChI=1S/C18H21N3O3/c1-14(21-24-13-15-8-4-2-5-9-15)18(23)19-12-17(22)20-16-10-6-3-7-11-16/h2-11,14,21H,12-13H2,1H3,(H,19,23)(H,20,22)/t14-/m0/s1

InChI Key

YQGBMUDUCOODKJ-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NC1=CC=CC=C1)NOCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NCC(=O)NC1=CC=CC=C1)NOCC2=CC=CC=C2

Origin of Product

United States

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